molecular formula C11H20O2 B084592 2,2-Dimethylhexyl acrylate CAS No. 13141-04-3

2,2-Dimethylhexyl acrylate

Cat. No. B084592
CAS RN: 13141-04-3
M. Wt: 184.27 g/mol
InChI Key: ZDEMXHSNWUJBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhexyl acrylate (DMA) is a colorless liquid that is used in the synthesis of polymers. It is a member of the acrylate family, which is widely used in various industries due to their excellent properties. DMA is an important monomer that is used in the production of polymers with improved properties such as flexibility, toughness, and resistance to impact.

Mechanism Of Action

2,2-Dimethylhexyl acrylate-based polymers are formed by the polymerization of 2,2-Dimethylhexyl acrylate. The polymerization reaction is initiated by a free radical mechanism. The free radicals are generated by the reaction of 2,2-Dimethylhexyl acrylate with a radical initiator. The free radicals then react with the 2,2-Dimethylhexyl acrylate monomers to form a polymer chain. The polymerization reaction continues until all the monomers are consumed.

Biochemical And Physiological Effects

2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to cause any adverse health effects. However, it is recommended to handle 2,2-Dimethylhexyl acrylate with care and to use appropriate protective equipment.

Advantages And Limitations For Lab Experiments

2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties. It has high reactivity, which allows for the rapid formation of polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. However, 2,2-Dimethylhexyl acrylate is a flammable liquid and should be handled with care. It is also sensitive to oxygen and should be stored under an inert atmosphere.

Future Directions

There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research. One potential area is the development of 2,2-Dimethylhexyl acrylate-based polymers for use in 3D printing. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties that make them suitable for 3D printing applications. Another potential area is the use of 2,2-Dimethylhexyl acrylate-based polymers in the production of high-performance coatings. 2,2-Dimethylhexyl acrylate-based coatings have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. Finally, 2,2-Dimethylhexyl acrylate-based polymers can also be used in the production of medical devices. 2,2-Dimethylhexyl acrylate-based medical devices have excellent biocompatibility and can be used in various medical applications.
Conclusion:
2,2-Dimethylhexyl acrylate is an important monomer that is widely used in scientific research for the synthesis of various polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. 2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid and is purified by distillation. 2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects and is not toxic. 2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties, but it should be handled with care due to its flammable nature. There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research, including 3D printing, high-performance coatings, and medical devices.

Synthesis Methods

2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid. The reaction is catalyzed by an acid catalyst, and the product is purified by distillation. The yield of 2,2-Dimethylhexyl acrylate is typically high, and the purity can be improved by further purification.

Scientific Research Applications

2,2-Dimethylhexyl acrylate is widely used in scientific research for the synthesis of various polymers. It is used in the production of adhesives, coatings, and sealants. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. These properties make them suitable for various applications such as automotive parts, packaging, and medical devices.

properties

CAS RN

13141-04-3

Product Name

2,2-Dimethylhexyl acrylate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2-dimethylhexyl prop-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

ZDEMXHSNWUJBIV-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)COC(=O)C=C

Canonical SMILES

CCCCC(C)(C)COC(=O)C=C

Other CAS RN

13141-04-3

Origin of Product

United States

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